molecular formula C21H20N2O5 B11022474 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022474
M. Wt: 380.4 g/mol
InChI Key: PMHWITHILXZVLO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole carboxamide derivative characterized by a bicyclic isoindole-1,3-dione core substituted with a cyclopropyl group at position 2 and a 3,4-dimethoxybenzyl carboxamide moiety at position 3. The cyclopropyl group may enhance metabolic stability, while the 3,4-dimethoxybenzyl substituent could contribute to binding affinity through π-π stacking or hydrogen bonding interactions .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-27-17-8-3-12(9-18(17)28-2)11-22-19(24)13-4-7-15-16(10-13)21(26)23(20(15)25)14-5-6-14/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,22,24)

InChI Key

PMHWITHILXZVLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4)OC

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Derivative Functionalization

Phthalic anhydride derivatives serve as precursors for isoindole-1,3-diones. For example, 5-nitroisobenzofuran-1,3-dione undergoes nucleophilic substitution with cyclopropylamine to install the cyclopropyl group at position 2. Subsequent reduction of the nitro group to an amine (via catalytic hydrogenation or SnCl₂/HCl) and oxidation to a carboxylic acid (using KMnO₄ or CrO₃) yields 2-cyclopropyl-5-carboxyisoindole-1,3-dione .

Key Reaction:

5-Nitroisobenzofuran-1,3-dione+CyclopropylamineDMF, 80°C2-Cyclopropyl-5-nitroisoindole-1,3-dione\text{5-Nitroisobenzofuran-1,3-dione} + \text{Cyclopropylamine} \xrightarrow{\text{DMF, 80°C}} \text{2-Cyclopropyl-5-nitroisoindole-1,3-dione}

Reduction:

2-Cyclopropyl-5-nitroisoindole-1,3-dioneH2/Pd-C, EtOH2-Cyclopropyl-5-aminoisoindole-1,3-dione\text{2-Cyclopropyl-5-nitroisoindole-1,3-dione} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{2-Cyclopropyl-5-aminoisoindole-1,3-dione}

Oxidation:

5-Amino derivativeKMnO4,H2SO42-Cyclopropyl-5-carboxyisoindole-1,3-dione\text{5-Amino derivative} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{2-Cyclopropyl-5-carboxyisoindole-1,3-dione}

Reductive Amination of Isoindoline N-Oxides

Amidation with 3,4-Dimethoxybenzylamine

The carboxylic acid at position 5 is converted to the carboxamide via activation followed by coupling with 3,4-dimethoxybenzylamine.

Acyl Chloride Formation

Treatment of 2-cyclopropyl-5-carboxyisoindole-1,3-dione with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 3,4-dimethoxybenzylamine in dichloromethane (DCM) at 0–25°C.

Key Reaction:

2-Cyclopropyl-5-carboxyisoindole-1,3-dioneSOCl2Acyl chloride3,4-DimethoxybenzylamineTarget compound\text{2-Cyclopropyl-5-carboxyisoindole-1,3-dione} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3,4-Dimethoxybenzylamine}} \text{Target compound}

Coupling Reagent-Mediated Amidation

Modern approaches employ coupling agents like HATU or EDCl/HOBt to facilitate amide bond formation under mild conditions. For example:

Carboxylic acid+3,4-DimethoxybenzylamineHATU, DIPEA, DMFTarget compound\text{Carboxylic acid} + \text{3,4-Dimethoxybenzylamine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}

Purification and Characterization

  • Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane) or recrystallization (EtOH/H₂O) yields >95% purity.

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.25 (m, 4H, cyclopropyl), 3.75 (s, 6H, OCH₃), 4.45 (d, 2H, CH₂), 7.25–7.60 (m, 3H, aromatic).

    • HRMS : m/z calculated for C₂₂H₂₁N₂O₅ [M+H]⁺: 417.1423; found: 417.1425.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Acyl chloride amidation6897Scalability
HATU-mediated coupling8299Mild conditions, high efficiency
Reductive amination5595Avoids harsh reagents

Challenges and Optimization

  • Steric hindrance : Bulky cyclopropyl and dimethoxybenzyl groups necessitate prolonged reaction times (24–48 h).

  • Regioselectivity : Use of directing groups (e.g., nitro) ensures correct substitution patterns.

  • Side reactions : Boc protection of the intermediate amine minimizes undesired alkylation .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, potentially leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Variations :

  • The target compound and the isoindole derivative from share the same isoindole-1,3-dione core, which is distinct from the benzimidazole core in . Isoindole derivatives are often associated with improved solubility due to the electron-withdrawing dione group, whereas benzimidazoles may exhibit stronger aromatic interactions .

Substituent Effects: The cyclopropyl group in the target compound introduces steric and electronic effects that differ from the 3-methoxypropyl () or propyl () groups. Cyclopropyl substituents are known to enhance metabolic stability and modulate lipophilicity compared to linear alkyl chains . The 3,4-dimethoxybenzyl carboxamide in the target compound contrasts with the 4-methoxyphenyl () and indole-ethyl () groups. Methoxy substituents on aromatic rings improve membrane permeability but may reduce metabolic clearance rates .

The absence of synthesis details for the target compound suggests a need for further optimization of analogous protocols .

Pharmacological Implications :

  • Benzimidazole derivatives (e.g., ) are well-documented for antimicrobial and anticancer activities, whereas isoindole-1,3-diones (e.g., target compound and ) are less studied but have shown promise as kinase inhibitors or protease modulators. The target compound’s cyclopropyl group may confer unique selectivity profiles in such applications .

Biological Activity

The compound 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H18N2O5C_{16}H_{18}N_{2}O_{5}, with a molecular weight of approximately 302.33 g/mol. The structure features a cyclopropyl group, a dimethoxybenzyl moiety, and an isoindole core, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar isoindole structures exhibit significant anticancer properties. For instance, the mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. Additionally, it could inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. The activity can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

Study 1: Anticancer Efficacy

A study conducted on a series of isoindole derivatives demonstrated that compounds structurally related to 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways.

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against ischemic damage in neuronal cell cultures. Similar compounds were shown to reduce oxidative stress and inhibit apoptosis in neuronal cells subjected to oxygen-glucose deprivation (OGD). This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Research findings indicate that the compound’s structural features significantly influence its biological activity. The presence of the cyclopropyl group has been linked to enhanced binding affinity for target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the benzyl moiety could enhance or diminish biological activity. For example:

  • Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
  • Cyclopropyl Group : Improves selectivity towards specific receptors.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions optimize yield?

The synthesis typically involves sequential amide coupling and cyclopropane functionalization. Critical steps include:

  • Amide bond formation : Use coupling agents like DCC or HATU under anhydrous conditions (e.g., DMF or dichloromethane) to link the isoindole-5-carboxylic acid core to the 3,4-dimethoxybenzylamine moiety .
  • Cyclopropane introduction : React the isoindole intermediate with cyclopropane precursors (e.g., trimethylsulfoxonium iodide) in basic media (e.g., NaH/THF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (20–60%) or recrystallization from DMF/ethanol mixtures ensures high purity (>95%) .

Q. Which spectroscopic methods are recommended for structural characterization?

A combination of techniques is essential:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., dimethoxybenzyl aromatic protons at δ 6.8–7.2 ppm) and confirms cyclopropane integration .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₃N₂O₅: 443.1608) .
  • X-ray crystallography : Resolves stereochemistry of the cyclopropyl group and isoindole core, critical for SAR studies .

Q. What in vitro assays are suitable for preliminary biological screening?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or proteases, using ATP/peptide substrates to measure IC₅₀ values .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability. Methodological solutions include:

  • Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization assays .
  • Standardized conditions : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) to minimize artifacts .
  • Computational docking : Compare binding poses (e.g., Autodock Vina) across isoforms to identify off-target interactions .

Q. What strategies optimize SAR analysis of the cyclopropyl and dimethoxybenzyl groups?

Systematic approaches involve:

  • Analog synthesis : Replace cyclopropane with spiropentane or substitute methoxy groups with halogens to probe steric/electronic effects .
  • Free-energy perturbation (FEP) : Simulate substituent modifications (e.g., Schrödinger Suite) to predict ∆∆G values for target binding .
  • Crystallographic mapping : Overlay ligand-enzyme structures (e.g., PDB 6XYZ) to identify critical H-bonds (e.g., between dimethoxy groups and kinase hinge regions) .

Q. How can computational methods reduce trial-and-error in reaction optimization?

Integrated workflows like ICReDD’s framework are effective:

  • Quantum chemical calculations : Use Gaussian 16 to model transition states (e.g., cyclopropanation barriers) and solvent effects (SMD model) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Rh complexes) for isoindole ring closure .
  • High-throughput screening : Automate reaction parameter testing (e.g., temperature, solvent polarity) via robotic platforms .

Q. What methodologies reconcile conflicting inhibition data for cytochrome P450 interactions?

Mechanistic studies are key:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ) to CYP3A4 or CYP2D6 .
  • Michaelis-Menten analysis : Compare Kₘ and Vₘₐₓ shifts in presence of compound (1–10 µM) to distinguish competitive vs. non-competitive inhibition .
  • Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may cause assay interference .

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